![molecular formula C15H16ClN3O2 B2739349 H-Phe(4-N=NPh)-OH.HCl CAS No. 2137036-84-9](/img/structure/B2739349.png)
H-Phe(4-N=NPh)-OH.HCl
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Description
H-Phe(4-N=NPh)-OH.HCl, also known as PheNO2, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule belongs to the class of nitro-containing compounds and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Chemical Equilibria and Reaction Mechanisms
Compounds like "H-Phe(4-N=NPh)-OH.HCl" could be studied for their behavior in various chemical equilibria and reaction mechanisms. For instance, studies on the formaldehyde-bisulfite-hydroxymethanesulfonate equilibrium provide insights into dissociation constants relevant for understanding chemical reactions in atmospheric environments and potentially for compounds with similar functional groups (Dong & Dasgupta, 1986).
Catalysis and Reaction Kinetics
Research into the electrocatalytic oxidation of formic acid/formate on platinum demonstrates the importance of pH and chemical structure on reaction kinetics and catalysis. Similar principles could be applied to study the catalytic properties of "H-Phe(4-N=NPh)-OH.HCl" in various reactions, especially those involving electron transfer and oxidation-reduction processes (Joo et al., 2014).
Nanoparticle Applications
The development and application of nanoparticles for hydrogen production from formic acid decomposition highlight the role of specific functional groups and metal nanoparticles in catalyzing hydrogen production. This area of research could be relevant if "H-Phe(4-N=NPh)-OH.HCl" has potential uses in catalysis or as part of nanomaterials for energy applications (Mori, Dojo, & Yamashita, 2013).
Environmental Chemistry and Toxicology
Studies on the rates of hydroxyl radical generation and organic compound oxidation in mineral-catalyzed Fenton-like systems are crucial for understanding the environmental fate and breakdown of chemicals. Research in this domain could be pertinent if "H-Phe(4-N=NPh)-OH.HCl" is evaluated for its environmental impact, degradation, or use in pollution remediation (Kwan & Voelker, 2003).
properties
IUPAC Name |
(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c16-14(15(19)20)10-11-6-8-13(9-7-11)18-17-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,19,20);1H/t14-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSKKAMIJGFIDZ-UQKRIMTDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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